molecular formula C19H13Cl2N3O3S B11044417 N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide

N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide

Cat. No.: B11044417
M. Wt: 434.3 g/mol
InChI Key: ITZZILDQELVQRY-UHFFFAOYSA-N
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Description

N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzoxazole and quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the benzoxazole and quinoline derivatives through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as topoisomerases and kinases.

    Pathways Involved: The compound can inhibit the activity of these enzymes, leading to disruption of cellular processes such as DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE can be compared with other benzoxazole and quinoline derivatives.
  • Examples: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 4-chloroquinoline.

Uniqueness

    Structural Features: The combination of benzoxazole and quinoline moieties in a single molecule is unique and contributes to its distinct chemical and biological properties.

    Biological Activity: Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C19H13Cl2N3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

N-[(5-chloro-2-oxo-3H-1,3-benzoxazol-6-yl)methyl]-2-(7-chloroquinolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C19H13Cl2N3O3S/c20-11-1-2-12-14(6-11)22-4-3-17(12)28-9-18(25)23-8-10-5-16-15(7-13(10)21)24-19(26)27-16/h1-7H,8-9H2,(H,23,25)(H,24,26)

InChI Key

ITZZILDQELVQRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)NCC3=CC4=C(C=C3Cl)NC(=O)O4

Origin of Product

United States

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